molecular formula C14H11N3O5 B5719994 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate

Cat. No.: B5719994
M. Wt: 301.25 g/mol
InChI Key: SFMYHAGRXPTNBA-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate is an organic compound that belongs to the class of pyrazinecarboxylates This compound is characterized by the presence of a pyrazine ring, a nitrophenyl group, and an oxoethyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or acids.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 2-(4-amino-3-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate.

    Substitution: 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxamide.

    Oxidation: 2-(4-carboxy-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazine ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.

    2-(4-methyl-3-nitrophenyl)-2-oxoethyl benzoate: Contains a benzoate ester instead of a pyrazinecarboxylate, which may influence its chemical and biological properties.

Uniqueness

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate is unique due to the presence of both a nitrophenyl group and a pyrazinecarboxylate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-2-3-10(6-12(9)17(20)21)13(18)8-22-14(19)11-7-15-4-5-16-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMYHAGRXPTNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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